molecular formula C18H20O2 B1327517 2',3'-Dimethyl-3-(4-methoxyphenyl)propiophenone CAS No. 898775-80-9

2',3'-Dimethyl-3-(4-methoxyphenyl)propiophenone

Cat. No. B1327517
CAS RN: 898775-80-9
M. Wt: 268.3 g/mol
InChI Key: LYELCGOIHCYFKH-UHFFFAOYSA-N
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Description

2',3'-Dimethyl-3-(4-methoxyphenyl)propiophenone, also known as DMPD, is a chemical compound that has been widely used in scientific research. It belongs to the class of propiophenone derivatives and possesses a unique chemical structure that makes it an important tool for various applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been involved in the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, showcasing its utility in complex chemical reactions and synthesis pathways (Pimenova et al., 2003).
  • It's a part of the synthesis of novel copolymers, indicating its role in the development of new materials with potential applications in various industries (Kharas et al., 2015).
  • The compound has been utilized in the formation of Schiff base ligands, an essential component in various chemical processes, including catalysis and the formation of complex compounds (Hayvalı et al., 2010).

Chemical Properties and Analysis

  • Studies have analyzed the molecular structures of related compounds, providing insights into the chemical properties and potential applications of 2',3'-Dimethyl-3-(4-methoxyphenyl)propiophenone in various chemical analyses (Ajibade & Andrew, 2021).
  • Research has been conducted on the lability of related compounds under alkaline conditions, which is crucial for understanding the stability and reactivity of this compound (Imai et al., 2007).

Applications in Material Science

  • The compound is involved in the synthesis of pyrimidinones, indicating its role in the development of novel materials with potential applications in various fields, including pharmaceuticals and material science (Bonacorso et al., 2003).
  • Its involvement in the synthesis of novel copolymers suggests potential applications in creating new materials with unique properties, useful in industries ranging from textiles to automotive (Kharas et al., 2015).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-5-4-6-17(14(13)2)18(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYELCGOIHCYFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644273
Record name 1-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898775-80-9
Record name 1-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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